molecular formula C17H15N3O3 B8453914 6-(1,3-dioxolan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

6-(1,3-dioxolan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B8453914
M. Wt: 309.32 g/mol
InChI Key: NGFSMKRZVOBJFQ-UHFFFAOYSA-N
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Description

6-(1,3-dioxolan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1,3-dioxolan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1,3-dioxolan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(1,3-dioxolan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

6-(1,3-dioxolan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C17H15N3O3/c21-16(18-13-4-2-1-3-5-13)14-11-20-10-12(6-7-15(20)19-14)17-22-8-9-23-17/h1-7,10-11,17H,8-9H2,(H,18,21)

InChI Key

NGFSMKRZVOBJFQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CN3C=C(N=C3C=C2)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 137 mg of 6-formyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide (Intermediate 8) in 5 mL of toluene are added 45 μL of ethylene glycol, 169 mg of para-toluenesulfonic acid and molecular sieves. The mixture is refluxed for 24 hours in a round-bottomed flask equipped with Dean-Stark apparatus, and then cooled, filtered, diluted with 100 mL of dichloromethane and washed with 2N sodium hydroxide and with water. The organic phases are dried and concentrated to dryness to give a mixture of the starting material and of the expected product, which is redissolved in 5 mL of methanol containing 410 μL of ethylene glycol, 130 mg of para-toluenesulfonic acid and molecular sieves. The mixture is heated for 16 hours at reflux and then cooled, filtered and concentrated to dryness. The residue is chromatographed on a silica cartridge, eluting with a 70/30 mixture of dichloromethane and ethyl acetate to give 53 mg of 6-(1,3-dioxolan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide in the form of a white solid.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
6-formyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide
Quantity
137 mg
Type
reactant
Reaction Step Two
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
169 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
45 μL
Type
solvent
Reaction Step Two

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